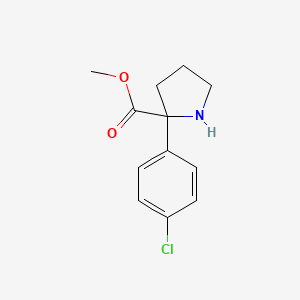

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3 |

InChI Key |

IEEBHNXJGMCAPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCN1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Condensation of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.

Step 2: Reaction of the Schiff base with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate and its analogues:

*Calculated based on molecular formula C₁₂H₁₄ClNO₂. †Truncated name for clarity; full name in .

Physical and Electronic Properties

- Crystallography : Tools like SHELX and Mercury () are critical for analyzing stereochemistry and crystal packing. For example, the (4aR) configuration in ’s compound highlights the importance of crystallographic validation in confirming stereochemistry .

Biological Activity

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.

This compound features a pyrrolidine core substituted with a 4-chlorophenyl group, which influences its chemical reactivity and biological activity. The compound's mechanism of action typically involves interaction with various molecular targets, such as enzymes and receptors, modulating their activity to elicit physiological responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. The following table summarizes key findings regarding the anticancer activity of related compounds:

In a notable study, this compound was evaluated alongside other derivatives for their cytotoxic effects against A549 cells. The results indicated that compounds with the 4-chlorophenyl substitution enhanced anticancer activity compared to non-substituted variants. Specifically, the presence of the chlorophenyl group was associated with reduced cell viability in cancer models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The following table outlines the antimicrobial efficacy against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

| Pseudomonas aeruginosa | >64 | No significant activity |

Despite the lack of broad-spectrum antimicrobial activity against Gram-negative bacteria, some derivatives have shown promise against specific resistant strains. Research indicates that modifications to the pyrrolidine structure can enhance antimicrobial properties, particularly against multidrug-resistant strains .

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies using A549 cells revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's structure significantly influenced its ability to induce apoptosis in cancer cells .

- Antimicrobial Screening : A study evaluating various pyrrolidine derivatives highlighted that while this compound showed limited antimicrobial effects, certain modifications could lead to improved efficacy against resistant bacterial strains. This suggests potential pathways for developing new antimicrobial agents based on this scaffold .

- Pharmacological Insights : A review article consolidated various biological activities associated with pyrrolidine derivatives, emphasizing their potential in drug development for conditions such as cancer and infections. The incorporation of bioactive heterocycles into pyrrolidine frameworks was noted as a promising strategy for enhancing therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.